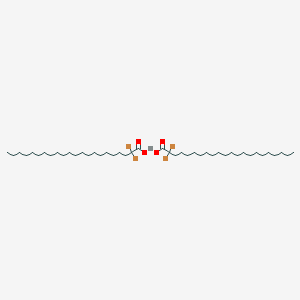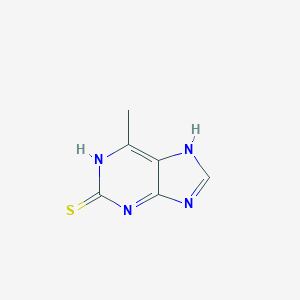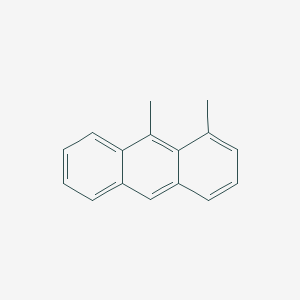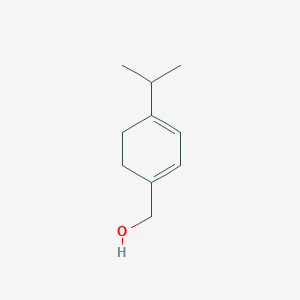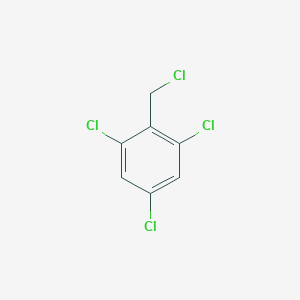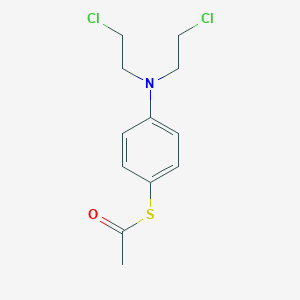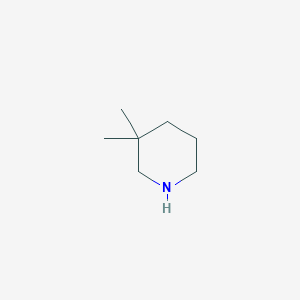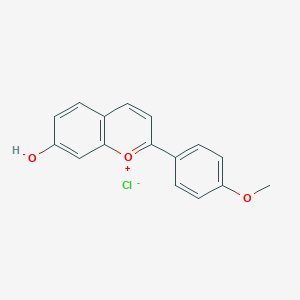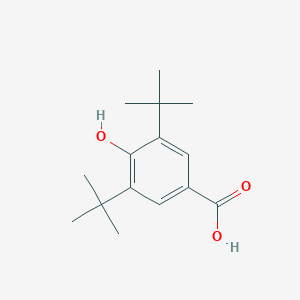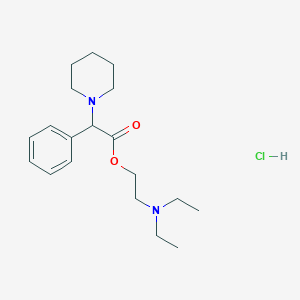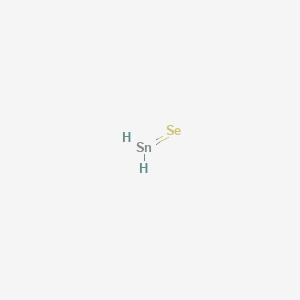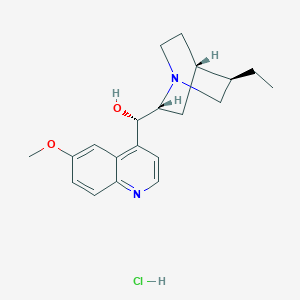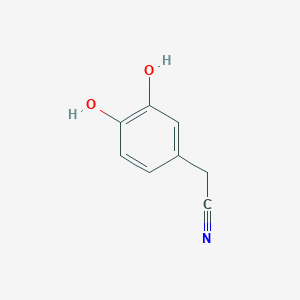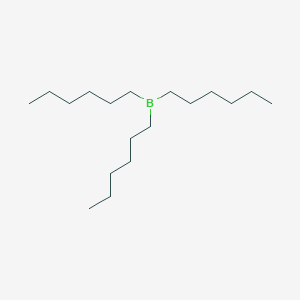
Trihexylborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trihexylborane, also known as THB, is an organoborane compound that has gained significant attention due to its unique chemical properties and potential applications in various fields. THB is a highly reactive compound that readily undergoes chemical reactions with various organic compounds, making it an essential reagent in organic synthesis.
Mécanisme D'action
Trihexylborane's mechanism of action is based on its ability to undergo chemical reactions with various organic compounds. Trihexylborane's reactivity is due to the presence of a boron atom that has an empty p-orbital, which can accept electrons from other atoms. The boron atom in Trihexylborane can form a covalent bond with an electron-rich atom, such as an alkene or a carbonyl group, resulting in the formation of a new chemical bond.
Effets Biochimiques Et Physiologiques
Trihexylborane has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Trihexylborane can cause skin irritation and eye damage. Additionally, Trihexylborane has been shown to be toxic to aquatic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
Trihexylborane has several advantages for lab experiments, including its high reactivity, selectivity, and ease of use. Trihexylborane is a highly reactive compound that can undergo chemical reactions with various organic compounds, making it an essential reagent in organic synthesis. Additionally, Trihexylborane is a selective reagent that can react with specific functional groups, such as alkenes and carbonyl compounds. Trihexylborane is also easy to use and handle, making it a popular reagent in many labs.
However, Trihexylborane also has some limitations for lab experiments. Trihexylborane is air-sensitive and must be handled under an inert atmosphere to prevent oxidation. Additionally, Trihexylborane is highly flammable and must be handled with care to avoid fire hazards.
Orientations Futures
There are several future directions for Trihexylborane research, including its use in the synthesis of new materials, its application in catalysis, and its potential as a bioorthogonal reagent. Trihexylborane can be used to synthesize new materials, such as polymers and nanoparticles, with unique properties and applications. Additionally, Trihexylborane can be used as a catalyst in various chemical reactions, such as the hydroboration of alkenes and the reduction of ketones. Finally, Trihexylborane has the potential to be used as a bioorthogonal reagent, which can selectively react with biomolecules in living systems without interfering with other biological processes.
Conclusion
In conclusion, Trihexylborane is a highly reactive organoborane compound that has numerous scientific research applications, including its use as a reducing agent, a catalyst, and a polymerization initiator. Trihexylborane's mechanism of action is based on its ability to undergo chemical reactions with various organic compounds, resulting in the formation of new chemical bonds. Trihexylborane has several advantages for lab experiments, including its high reactivity, selectivity, and ease of use, but also has some limitations, such as its air-sensitivity and flammability. Finally, Trihexylborane has several future directions for research, including its application in the synthesis of new materials, catalysis, and bioorthogonal chemistry.
Méthodes De Synthèse
Trihexylborane can be synthesized through several methods, including the reaction of triethylborane with hexyllithium, the reaction of boron trichloride with hexyllithium, and the reaction of boron tribromide with hexyllithium. The most commonly used method for synthesizing Trihexylborane is the reaction of triethylborane with hexyllithium. This method involves the addition of triethylborane to a solution of hexyllithium in anhydrous ether, followed by the removal of the solvent and purification of the resulting Trihexylborane product.
Applications De Recherche Scientifique
Trihexylborane has numerous scientific research applications, including its use as a reducing agent, a catalyst, and a polymerization initiator. Trihexylborane is an effective reducing agent that can reduce various organic compounds, such as carbonyl compounds and alkenes. Additionally, Trihexylborane is a versatile catalyst that can catalyze various chemical reactions, including the hydroboration of alkenes and the reduction of ketones. Trihexylborane is also an effective polymerization initiator that can initiate the polymerization of various monomers, such as styrene and methyl methacrylate.
Propriétés
Numéro CAS |
1188-92-7 |
|---|---|
Nom du produit |
Trihexylborane |
Formule moléculaire |
C18H39B |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
trihexylborane |
InChI |
InChI=1S/C18H39B/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 |
Clé InChI |
NMHWWOSZMMORNT-UHFFFAOYSA-N |
SMILES |
B(CCCCCC)(CCCCCC)CCCCCC |
SMILES canonique |
B(CCCCCC)(CCCCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



